N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by:
- A benzyl group at the N1 position.
- A 3-fluoro-4-methylphenyl substituent at the N2 position.
- A sulfonamide moiety at the pyridine C6 position.
This compound belongs to a class of molecules investigated for antimalarial activity via inhibition of falcipain-2, a cysteine protease critical for Plasmodium falciparum survival .
Properties
IUPAC Name |
N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-7-8-17(11-19(15)21)25(12-16-5-3-2-4-6-16)28(26,27)18-9-10-20-23-22-14-24(20)13-18/h2-11,13-14H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJVMDAZBTLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Sulfonamide Group: This step involves the reaction of the triazolopyridine core with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Benzylation and Fluoromethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Research indicates that N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibits significant biological activity. Its fluorinated structure enhances binding affinity to specific biological targets, which is critical for its potential therapeutic effects. The compound has been studied for various applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis. Its ability to bind effectively to enzymes or receptors implicated in cancer progression is a focus of ongoing research.
- Neurological Applications : The compound's interaction with neurotransmitter systems positions it as a candidate for neuroprotective therapies. Its modulation of NMDA receptors could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating excitotoxicity associated with excessive glutamate signaling.
- Antimicrobial Properties : Investigations into the antimicrobial efficacy of this compound have shown promising results against various pathogens. Its sulfonamide group may enhance its activity against bacterial infections by inhibiting essential bacterial enzymes.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study 1: Cancer Cell Lines
In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. -
Case Study 2: Neuroprotection in Animal Models
Animal models subjected to neurotoxic agents showed that administration of this compound resulted in reduced neuronal damage and improved behavioral outcomes. The neuroprotective effects were linked to its antagonistic action on NMDA receptors. -
Case Study 3: Antimicrobial Activity
A series of experiments evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a dose-dependent inhibitory effect on bacterial growth, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antimalarial Activity
Key structural variations among analogs include substituents on the triazolopyridine core and the sulfonamide-linked aryl groups.
Key Observations:
- Electron-Withdrawing Groups : Fluorine and chlorine at aryl positions (e.g., 3-fluorobenzyl, 4-fluorophenyl) improve target binding to falcipain-2 by modulating electron density .
- Hydrophobic Substituents : Bulky groups like benzyl (target compound) or 4-methoxyphenyl (first analog) enhance membrane permeability and protease affinity .
- Core Modifications : Ethyl or methyl groups at the triazole C3 position (e.g., 3-ethyl in , 3-methyl in ) correlate with reduced steric hindrance and improved IC50 values.
Structural and Pharmacokinetic Comparisons
Molecular Weight and Solubility:
- The target compound’s estimated molecular weight (~430) aligns with 8h (431.4), suggesting comparable solubility challenges. High molecular weight may limit oral bioavailability, necessitating formulation optimization .
- Smaller analogs like 6e (306.3) exhibit better aqueous solubility but lack dual N-substituents critical for potency .
SAR Trends and Optimization Potential
- N-Substitution: Dual N-substitution (e.g., benzyl + aryl) in the target compound may improve binding over monosubstituted analogs (e.g., 6e) by occupying multiple protease pockets .
- Future Directions : Introducing polar groups (e.g., hydroxyl, amine) could balance lipophilicity and solubility while retaining activity.
Biological Activity
N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and other therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyridine core with a sulfonamide group and fluorinated aromatic substituents. Its molecular formula is with a molecular weight of 410.47 g/mol. The structural characteristics contribute to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 410.47 g/mol |
| Molecular Formula | C21H19FN4O2S |
| LogP | 3.4755 |
| Polar Surface Area | 54.072 Ų |
| Hydrogen Bond Acceptors | 6 |
This compound has been primarily studied for its antimalarial properties. It acts as an inhibitor of falcipain-2 (FP-2), a cysteine protease essential for the survival of Plasmodium falciparum, the causative agent of malaria. By inhibiting FP-2, the compound disrupts the parasite's ability to degrade human hemoglobin, which is critical during the trophozoite stage of its life cycle .
In Silico Studies and Antimalarial Activity
Recent studies employed virtual screening and molecular docking techniques to assess the compound's potential as an antimalarial agent. A library of compounds was synthesized based on the triazolopyridine scaffold, and this compound was included in this evaluation. Although specific results for this compound were not highlighted in these studies, other compounds in the library demonstrated promising in vitro antimalarial activity against Plasmodium falciparum.
Research Findings
- Antimalarial Activity : The compound has shown potential as an inhibitor of FP-2 through structure-activity relationship (SAR) studies. The presence of fluorine in its structure enhances binding affinity and selectivity towards the target enzyme .
- Broad Biological Activity : Beyond antimalarial effects, triazolopyridine derivatives have been investigated for various pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticonvulsant effects .
- Case Studies : In vivo studies indicated that certain derivatives from the same chemical family exhibited significant antimalarial effects and could be developed as novel PfDHODH inhibitors—an important target for malaria treatment .
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the triazolopyridine core through cyclization reactions.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Alkylation with benzyl halides to yield the final product.
The synthetic pathway is crucial for optimizing yield and purity for further biological testing.
Q & A
Basic: What are the key steps and challenges in synthesizing N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
Answer:
The synthesis involves multi-step reactions, including:
- Triazole-Pyridine Core Formation : Cyclization of hydrazine derivatives with orthoesters or aldehydes under reflux conditions (e.g., ethanol or dichloromethane) .
- Sulfonamide Introduction : Reaction of the intermediate with sulfonyl chlorides in basic conditions (e.g., NaHCO₃) .
- Substituent Attachment : N-Benzylation and fluorophenyl group incorporation via nucleophilic substitution or coupling reactions .
Challenges : - Yield Optimization : Requires precise temperature control (e.g., 80–100°C) and solvent selection (polar aprotic solvents like DMF) .
- Purification : Column chromatography or recrystallization is critical to isolate the pure product due to byproduct formation .
Characterization : Validated via ¹H/¹³C-NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity) .
Advanced: How can computational methods guide the design of analogs with improved target specificity?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., falcipain-2 for antimalarial activity) .
- QSAR Modeling : Correlate substituent electronic properties (e.g., fluorine’s electronegativity) with bioactivity to prioritize analogs .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) to optimize bioavailability .
Example : Fluorine at the 3-position enhances target binding by reducing steric hindrance and increasing electrostatic interactions .
Basic: What analytical techniques are essential for validating the compound’s purity and structure?
Answer:
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., δ 8.76 ppm for H-5 in ¹H-NMR) and substituent integration .
- Mass Spectrometry : HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 424.49) .
- HPLC : Ensure >95% purity using C18 columns and UV detection (λ = 254 nm) .
- Elemental Analysis : Validate empirical formula (e.g., C₂₂H₂₁FN₄O₂S) .
Advanced: How to resolve contradictions in bioactivity data across different substituent analogs?
Answer:
- SAR Analysis : Systematically compare substituents (e.g., 3-fluoro vs. 4-chloro) in enzymatic assays. For example, 3-fluoro analogs show 10× higher IC₅₀ against Plasmodium enzymes than 4-chloro derivatives .
- Crystallography : Resolve binding mode discrepancies by solving co-crystal structures with target proteins .
- Statistical Validation : Use ANOVA to assess significance of activity differences across batches or substituents .
Basic: What is the proposed mechanism of action for this compound in antimicrobial studies?
Answer:
The sulfonamide group inhibits dihydropteroate synthase (DHPS), critical in folate biosynthesis. The triazole-pyridine core enhances penetration into microbial membranes . Experimental Validation :
- Enzyme Assays : Measure IC₅₀ values using recombinant DHPS (e.g., 0.5 µM for Plasmodium falciparum) .
- Time-Kill Studies : Confirm bactericidal vs. bacteriostatic effects via colony count reduction over 24h .
Advanced: How to optimize pharmacokinetic properties like solubility and metabolic stability?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyl esters) to enhance solubility .
- Metabolite Identification : Use LC-MS/MS to detect Phase I/II metabolites in microsomal assays .
- Caco-2 Permeability : Assess intestinal absorption potential; logP <3 improves aqueous solubility .
Basic: How to design enzymatic assays to evaluate inhibitory activity?
Answer:
- Substrate Selection : Use p-nitrothiophenol (pNTP) for sulfonamide-based enzyme inhibition assays .
- Controls : Include positive (e.g., sulfadiazine) and negative (DMSO vehicle) controls.
- Kinetic Analysis : Calculate Kᵢ via Lineweaver-Burk plots under varying substrate concentrations .
Advanced: What strategies mitigate off-target effects in human cell lines?
Answer:
- Selectivity Screening : Test against human carbonic anhydrase isoforms (e.g., hCA-II) to assess cross-reactivity .
- CRISPR-Cas9 Knockout : Validate target specificity by deleting the gene encoding the suspected off-target protein .
- Dose-Response Curves : Determine selectivity indices (SI = IC₅₀ human/IC₅₀ pathogen) .
Basic: How to troubleshoot low yields during the final coupling step?
Answer:
- Reagent Quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., benzylation) .
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings .
- Temperature Gradient : Test reactions at 60°C, 80°C, and 100°C to identify optimal conditions .
Advanced: How does fluorine substitution influence bioactivity and stability?
Answer:
- Electronic Effects : Fluorine’s electronegativity enhances hydrogen bonding with enzyme active sites (e.g., 3-fluoro improves Kᵢ by 40% vs. non-fluorinated analogs) .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, confirmed via liver microsome assays (t₁/₂ increased from 2h to 6h) .
- Stereoelectronic Tuning : 19F-NMR monitors conformational changes in solution to correlate with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
